N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-15(19)17-11-7-16-18(8-11)9-12-10-20-13-5-3-4-6-14(13)21-12/h3-8,12H,2,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWNAPQUFBGTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is usually formed by the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Benzodioxin and Pyrazole Rings: The benzodioxin and pyrazole rings are coupled through a nucleophilic substitution reaction, where the benzodioxin derivative reacts with a pyrazole derivative in the presence of a base.
Formation of Propanamide Moiety: The final step involves the acylation of the coupled product with propanoyl chloride in the presence of a base to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amide derivatives.
Scientific Research Applications
Enzyme Inhibition
Research has demonstrated that derivatives of benzodioxane compounds exhibit significant enzyme inhibitory activities. Specifically, N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide has been evaluated for its potential to inhibit enzymes linked to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
A study highlighted the synthesis of various sulfonamide derivatives containing benzodioxane moieties, which were screened against α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could serve as potential therapeutic agents for T2DM and AD by effectively inhibiting these enzymes .
Antioxidant Activity
The compound's structural features suggest potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Preliminary studies have indicated that similar benzodioxane derivatives possess antioxidant capabilities, warranting further investigation into this compound for similar effects.
Neurological Research
Compounds containing the benzodioxane structure have been studied for their effects on neurotransmitter systems. For example, some derivatives have shown D₂ receptor antagonist and 5-HT₁A partial agonist activities, which are relevant for the treatment of psychiatric disorders such as schizophrenia and depression . The potential application of this compound in this area remains a promising avenue for research.
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives of this compound and evaluated their pharmacological properties. The synthesis involved multi-step procedures starting from 2,3-dihydrobenzo[1,4]dioxin intermediates. The resulting compounds were subjected to biological assays to assess their efficacy against specific enzyme targets .
Case Study 2: Structure–Activity Relationship (SAR)
Another study focused on the structure–activity relationship of similar compounds to understand how modifications affect biological activity. By systematically altering substituents on the benzodioxane core and evaluating their effects on enzyme inhibition and receptor binding affinity, researchers identified key structural features that enhance therapeutic effectiveness .
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds with active site residues. This dual interaction can lead to the modulation of enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzodioxin-Propanamide Derivatives
Compound A : Propanamide,3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- (CAS: 102128-80-3)
- Molecular Formula : C₁₇H₂₄N₂O₃ (estimated).
- Key Differences: Replaces the pyrazole ring with a methylamino group. Contains N,N-diethyl substituents on the propanamide. Smaller molecular weight (~316.39 g/mol) compared to the target compound.
- Implications : The diethyl groups may enhance lipophilicity but reduce hydrogen-bonding capacity relative to the target compound’s pyrazole and phenylbutanamide groups .
Compound B : N-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide (CAS: 1795194-20-5)
Pyrazole-Containing Analogues with Heterocyclic Modifications
Compound C : 1,3,4-Thiadiazole Derivatives ()
- Structural Basis: Synthesized from pyrazol-4-yl ethanone precursors but incorporate 1,3,4-thiadiazole rings.
- Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans .
- Implications : The thiadiazole’s sulfur atom may enhance polar interactions, contrasting with the benzodioxin’s oxygen-rich aromatic system.
Compound D : N-Cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide (CAS: 1008402-51-4)
- Structural Basis : Retains the propanamide backbone but substitutes the benzodioxin-pyrazole system with a cyclopentyl and methoxyphenyl group.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s higher molecular weight and aromaticity may limit membrane permeability compared to smaller analogues like Compound A.
- Thiadiazole derivatives (Compound C) exhibit confirmed antimicrobial activity, suggesting that the target compound’s bioactivity profile could differ due to structural divergence .
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with pyrazole moieties. A notable synthetic route includes the reaction of N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) with various acetamides under basic conditions, yielding a range of substituted products with potential biological activity .
Biological Activity
This compound exhibits a variety of biological activities:
Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antibacterial and antifungal properties. In vitro studies have shown that compounds with the pyrazole scaffold can inhibit the growth of several pathogenic bacteria and fungi .
Anti-inflammatory Properties
Pyrazole compounds have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity
Studies have demonstrated that pyrazoles can act as anticancer agents , targeting various cancer cell lines. For instance, certain derivatives have shown efficacy against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
This compound has also been explored for its neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazole derivatives on human cancer cell lines. The results indicated that specific derivatives significantly reduced cell viability and induced apoptosis in MCF-7 (breast cancer) and HT29 (colon cancer) cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The most potent compounds demonstrated a dose-dependent reduction in NO production, implicating their potential as anti-inflammatory agents .
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
| Activity | Finding |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria; specific IC50 values reported. |
| Anticancer | Induces apoptosis in multiple cancer cell lines; modulates apoptotic pathways. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine levels; shows promise in chronic inflammation models. |
| Neuroprotective | Protects neuronal cells from oxidative damage; potential application in neurodegenerative diseases. |
Q & A
Q. What synthetic strategies are employed to prepare N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide?
- Methodological Answer : Synthesis typically involves sequential alkylation and amidation steps. For example:
- Step 1 : Alkylation of 1H-pyrazol-4-amine derivatives with a 2,3-dihydro-1,4-benzodioxin-2-ylmethyl group under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80°C) .
- Step 2 : Propanamide introduction via coupling reactions (e.g., EDCI/HOBt-mediated acylation with propanoic acid derivatives). Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- Pyrazole C4 proton (δ ~7.6–8.0 ppm, singlet) .
- Benzodioxin methylene protons (δ ~4.2–4.5 ppm, multiplet) .
- Propanamide carbonyl (δ ~170 ppm in ¹³C NMR) .
- X-ray Crystallography : Used to confirm bond angles (e.g., C–N–C in pyrazole: ~120°) and hydrogen-bonding networks (e.g., amide N–H···O interactions) .
- HPLC-MS : Purity assessment (>95%) using C18 columns (gradient: water/acetonitrile + 0.1% formic acid) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus or E. coli .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up production?
- Methodological Answer :
- Catalyst Optimization : Use Pd-catalyzed cross-coupling for benzodioxin intermediates to reduce side reactions .
- Solvent Screening : Replace DMF with DMA or NMP to enhance solubility and reduce decomposition .
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for alkylation steps, achieving >80% yield at 100 mmol scale .
Q. How to resolve contradictions in reported NMR data for similar pyrazole derivatives?
- Methodological Answer :
- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra; DMSO may induce tautomerism (e.g., pyrazole NH shifts δ ~10–12 ppm) .
- Dynamic Exchange : Variable-temperature NMR (VT-NMR) to identify rotameric populations in the propanamide group .
- Impurity Analysis : LC-MS to detect trace byproducts (e.g., unreacted benzodioxin intermediates) .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 3LN1) to simulate interactions with the benzodioxin moiety .
- QSAR Modeling : Train models on pyrazole-amide derivatives to correlate substituent effects (e.g., Hammett σ values) with activity .
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to validate docking poses .
Q. How to design experiments to elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis : Engineer enzyme active-site residues (e.g., Ser530 in COX-2) to assess critical interactions .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for similar compounds?
- Methodological Answer :
- Assay Conditions : Differences in buffer pH (e.g., Tris vs. phosphate) or ionic strength alter enzyme activity .
- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified HEK293) to minimize genetic drift .
- Data Normalization : Include positive controls (e.g., aspirin for COX inhibition) to calibrate inter-laboratory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
